molecular formula C15H12ClF3N4O2S2 B2429388 N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide CAS No. 392298-95-2

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2429388
CAS RN: 392298-95-2
M. Wt: 436.85
InChI Key: RIPYLZDOMMMKPO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an amide group (-CONH2), a thiadiazole ring, and a trifluoromethyl group (-CF3). The presence of these functional groups could give the compound various chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques such as NMR, IR, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the amide group might undergo hydrolysis, the thiadiazole ring might participate in electrophilic substitution reactions, and the trifluoromethyl group is generally quite stable but can be involved in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, etc. These properties are determined by the compound’s molecular structure and functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

Research on compounds structurally related to N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide has focused on developing efficient synthesis methods and understanding their chemical properties. For example, Nötzel et al. (2001) demonstrated a new and efficient access to thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups, showcasing the versatility of thiocarboxamides in chemical synthesis Nötzel, Labahn, Es-Sayed, & Meijere, 2001. Similarly, Regainia et al. (2000) reported a practical access to a series of five-membered cyclosulfamides, starting from amino acids and chlorosulfonyl isocyanate, underlining the potential for creating valuable tools for asymmetric synthesis Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000.

Potential Anticancer Activities

Investigations into the pharmacological applications of structurally related compounds have highlighted their potential in anticancer therapy. Gomha et al. (2017) synthesized a novel series of pharmacophores containing thiazole moiety, evaluated as potent anticancer agents, illustrating the significance of heterocyclic compounds in medicinal chemistry Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017.

Antimicrobial and Antifungal Applications

Kumar and Panwar (2015) synthesized bis-heterocyclic derivatives containing thiadiazole moieties and evaluated their antimicrobial, anti-inflammatory, analgesic, ulcerogenic, and toxic activities. This research exemplifies the broad spectrum of biological activities that such compounds can exhibit, with specific derivatives showing potent antimicrobial properties Kumar & Panwar, 2015.

Mechanism of Action

The mechanism of action refers to how a compound interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on this compound, I can’t provide details on its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and other factors. Proper handling and disposal procedures should always be followed when working with chemicals .

Future Directions

The future directions for research on a compound depend on its potential applications. This could include further studies to understand its properties, development of synthesis methods, exploration of its uses in various fields such as medicine or materials science, etc .

properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4O2S2/c16-9-4-3-8(15(17,18)19)5-10(9)20-11(24)6-26-14-23-22-13(27-14)21-12(25)7-1-2-7/h3-5,7H,1-2,6H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPYLZDOMMMKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

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